molecular formula C20H19N5OS B2447491 2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide CAS No. 2380180-42-5

2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide

Cat. No. B2447491
CAS RN: 2380180-42-5
M. Wt: 377.47
InChI Key: SMFOQILTTALILU-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-one derivatives are a class of compounds that have been studied for their potential therapeutic applications . They have been synthesized and evaluated for their analgesic activity . Some of these compounds have shown good analgesic activity .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives has been achieved through a POCl3 catalyzed, efficient, one-step and solvent-free process from 2-amino-4,5-substitutedthiophene-3-carbonitrile using various aliphatic acids under both conventional heating and microwave irradiation techniques .


Molecular Structure Analysis

The formation of these compounds was confirmed via elemental analysis and spectroscopic techniques like FTIR, 1HNMR and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds involve the use of POCl3 as a catalyst and various aliphatic acids .

Mechanism of Action

While the specific mechanism of action for “2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide” is not known, some thieno[3,2-d]pyrimidin-4-one derivatives have been studied as inhibitors of PI3 kinase p110alpha and EZH2 .

properties

IUPAC Name

2-(1-methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-24-9-13(15-4-2-3-5-17(15)24)8-18(26)23-14-10-25(11-14)20-19-16(6-7-27-19)21-12-22-20/h2-7,9,12,14H,8,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFOQILTTALILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3CN(C3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-indol-3-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)acetamide

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